



Application Notes and Protocols for Neopentylamine Derivatives in Agrochemicals

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Compound of Interest		
Compound Name:	Neopentylamine	
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This document provides detailed application notes and protocols on the use of **neopentylamine** and its structural analogs as key building blocks in the development of modern agrochemicals. The focus is on the synthesis, mode of action, and biological evaluation of these compounds, exemplified by the novel fungicide, Isofetamid.

Application Note 1: Isofetamid, a Neopentylamine-Analog Fungicide

Introduction:

Isofetamid is a broad-spectrum fungicide developed by Ishihara Sangyo Kaisha (ISK) that belongs to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC Group 7.[1][2] Its chemical structure, N-[1,1-dimethyl-2-(4-isopropoxy-o-tolyl)-2-oxoethyl]-3-methylthiophene-2-carboxamide, features a pivotal N-(1,1-dimethylethyl) amide linkage, a close structural analog of a neopentyl group, which confers unique properties to the molecule.[3] Isofetamid is highly effective against a wide range of fungal pathogens, particularly from the phylum Ascomycota, including Botrytis cinerea (grey mould) and Sclerotinia spp.[2][4]

Mode of Action:

Isofetamid's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of the mitochondrial respiratory chain



in fungi.[2][5] By binding to the ubiquinone-binding site of the SDH enzyme, Isofetamid blocks the oxidation of succinate to fumarate in the Krebs cycle.[6][7] This disruption halts cellular respiration and the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.[2][8] A key advantage of Isofetamid is its efficacy against fungal isolates that have developed resistance to other SDHI fungicides, a trait attributed to the flexibility of its unique molecular structure which allows it to adapt to mutated binding sites in the SDH enzyme.[2][8]

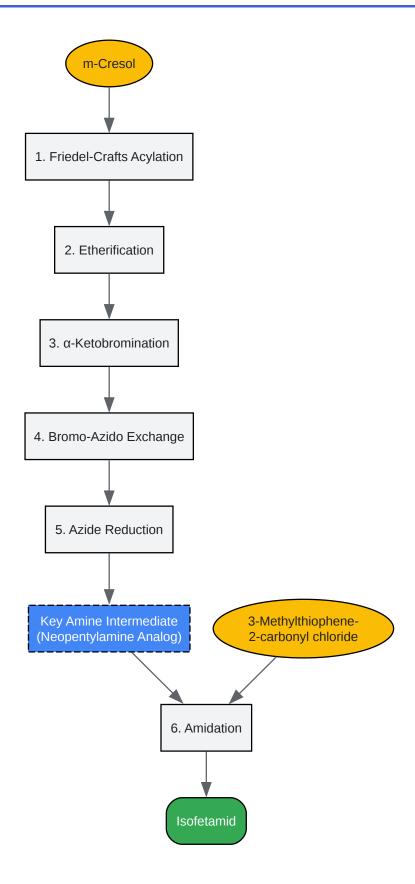
Caption: Isofetamid inhibits the SDH enzyme (Complex II).

Application Note 2: Synthesis and Efficacy of Isofetamid

Synthesis Overview:

The synthesis of Isofetamid involves the preparation of a key phenethylamine intermediate followed by an amidation reaction. The phenethylamine moiety is constructed in a five-step sequence starting from m-cresol. The process includes Friedel-Crafts acylation, etherification, α-ketobromination, bromo-azido exchange, and finally, reduction of the azide to the primary amine. This amine intermediate, which contains the critical **neopentylamine**-like structure, is then coupled with 3-methylthiophene-2-carbonyl chloride via an amidation reaction to yield the final Isofetamid product.[8]





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Caption: General synthetic workflow for Isofetamid.



Quantitative Data: Fungicidal Activity

The efficacy of Isofetamid has been demonstrated against a wide range of plant pathogens. The half-maximal effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit 50% of mycelial growth, are a key measure of its potency.

Pathogen	Disease	EC50 (μg/mL)[4]
Botrytis cinerea	Grey Mold	< 1
Sclerotinia sclerotiorum	Sclerotinia Rot	< 1
Monilinia mali	Blossom Blight	< 1
Alternaria alternata	Alternaria Leaf Spot	< 1
Venturia inaequalis	Apple Scab	< 1
Cochliobolus miyabeanus	Brown Spot of Rice	< 1
Pyrenophora graminea	Barley Stripe	< 1

Furthermore, Isofetamid shows excellent activity against Botrytis cinerea isolates that have developed resistance to other SDHI fungicides due to mutations in the sdhB gene.

Botrytis cinerea Isolate (Mutation)	EC50 (µg/mL) of Isofetamid[9]	EC50 (μg/mL) of Boscalid[9]
Sensitive (Wild Type)	0.11	0.08
Resistant (H272R)	0.12	> 100
Resistant (H272Y)	0.07	> 100
Resistant (N230I)	0.14	1.8
Less Sensitive (P225F)	4.4	> 100
Less Sensitive (H272L)	1.5	> 100

Protocols







Protocol 1: Synthesis of Isofetamid (Conceptual)

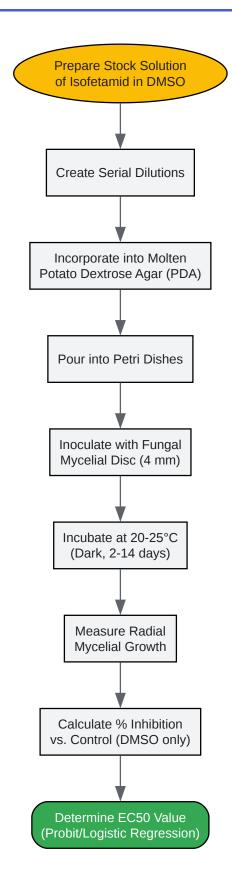
This protocol outlines the general synthetic steps for producing Isofetamid, based on published literature.[8] Note: This is a conceptual outline for informational purposes. All chemical synthesis should be performed by trained professionals in a suitably equipped laboratory with appropriate safety precautions.

- Preparation of the Amine Intermediate: a. Acylation: React m-cresol with an appropriate acylating agent under Friedel-Crafts conditions to introduce the keto-group. b. Etherification: Convert the phenolic hydroxyl group to an isopropoxy group using isopropyl halide in the presence of a base. c. Bromination: Selectively brominate the α-position of the ketone using a suitable brominating agent. d. Azidation: Displace the bromide with an azide group using sodium azide. e. Reduction: Reduce the azide to the primary amine using a standard reducing agent (e.g., catalytic hydrogenation or Staudinger reaction) to yield 2-amino-1-(4-isopropoxy-2-methylphenyl)-2-methylpropan-1-one.
- Amidation to form Isofetamid: a. Dissolve the amine intermediate in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran). b. Add an appropriate base (e.g., triethylamine or pyridine) to act as an acid scavenger. c. Cool the mixture in an ice bath. d. Slowly add a solution of 3-methylthiophene-2-carbonyl chloride in the same solvent. e. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). f. Perform an aqueous workup to remove salts and impurities. g. Purify the crude product by recrystallization or column chromatography to obtain pure Isofetamid.

Protocol 2: Mycelial Growth Inhibition Assay for EC50 Determination

This protocol describes a standard method for evaluating the in vitro fungicidal activity of a compound like Isofetamid against a target pathogen.[4][10]





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Caption: Experimental workflow for EC50 determination.

Methodological & Application





- Materials:
 - Technical grade Isofetamid
 - Dimethyl sulfoxide (DMSO)
 - Potato Dextrose Agar (PDA) medium
 - Sterile Petri dishes (90 mm)
 - Actively growing culture of the target fungus on PDA
 - Sterile cork borer (4 mm diameter)
 - Incubator
- Procedure: a. Stock Solution: Prepare a concentrated stock solution of Isofetamid in DMSO (e.g., 10,000 μg/mL). b. Media Preparation: Autoclave PDA medium and cool to approximately 50-55°C in a water bath. c. Serial Dilutions: Add appropriate volumes of the Isofetamid stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate containing only DMSO at the same concentration as the highest test sample. d. Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify. e. Inoculation: Using the sterile cork borer, cut a 4 mm disc of agar containing mycelium from the edge of an actively growing fungal culture. Place the disc, mycelium-side down, in the center of each prepared Petri dish. f. Incubation: Incubate the plates in the dark at the optimal growth temperature for the fungus (typically 20-25°C) until the mycelial growth in the control plate has reached the edge of the dish. g. Data Collection: Measure the diameter of the fungal colony on each plate in two perpendicular directions. h. Calculation: Calculate the average diameter for each plate. Determine the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100 i. EC50 Determination: Plot the percentage of inhibition against the logarithm of the Isofetamid concentration. Use probit or logistic regression analysis to calculate the EC50 value.



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